Acoramidis hydrochloride
Overview
Description
Acoramidis hydrochloride is a selective stabilizer of transthyretin, a protein involved in the transport of thyroid hormones and retinol-binding protein. This compound is particularly significant in the treatment of transthyretin amyloid cardiomyopathy, a condition characterized by the deposition of amyloid fibrils in the heart tissue .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acoramidis hydrochloride involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:
Formation of the Core Structure: The initial step involves the synthesis of a benzoic acid derivative, which serves as the core structure.
Functional Group Modifications: Subsequent steps involve the introduction of a pyrazole ring and a fluorine atom to the core structure. These modifications are typically achieved through nucleophilic substitution and cyclization reactions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt form, enhancing its solubility and stability
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Large-scale batch reactions are conducted in reactors to synthesize the core structure and introduce functional groups.
Purification: The crude product is purified using techniques such as crystallization, filtration, and chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency
Chemical Reactions Analysis
Types of Reactions
Acoramidis hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring.
Reduction: Reduction reactions can occur at the benzoic acid moiety, converting it to a benzoate ester.
Substitution: Nucleophilic substitution reactions are common, especially involving the fluorine atom
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions
Major Products
The major products formed from these reactions include various derivatives of this compound, each with potential therapeutic applications .
Scientific Research Applications
Acoramidis hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of protein stabilization and amyloid formation.
Biology: The compound is employed in research on protein-protein interactions and the stabilization of transthyretin.
Medicine: this compound is being investigated for its potential to treat transthyretin amyloid cardiomyopathy and other amyloid-related diseases.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in quality control
Mechanism of Action
Acoramidis hydrochloride exerts its effects by stabilizing the transthyretin protein, preventing its dissociation into monomers that can aggregate into amyloid fibrils. The compound binds to the thyroxine-binding sites on transthyretin, maintaining its tetrameric structure and preventing amyloid formation. This stabilization is crucial in reducing the deposition of amyloid fibrils in tissues, thereby mitigating the symptoms of transthyretin amyloid cardiomyopathy .
Comparison with Similar Compounds
Similar Compounds
Tafamidis: Another transthyretin stabilizer used in the treatment of transthyretin amyloid cardiomyopathy.
Diflunisal: A nonsteroidal anti-inflammatory drug that also stabilizes transthyretin.
AG10: The free base form of acoramidis, used in similar therapeutic contexts
Uniqueness
Acoramidis hydrochloride is unique due to its high selectivity and oral bioavailability. Unlike other compounds, it effectively stabilizes both wild-type and mutant forms of transthyretin, making it a versatile therapeutic agent .
Properties
IUPAC Name |
3-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propoxy]-4-fluorobenzoic acid;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O3.ClH/c1-9-12(10(2)18-17-9)4-3-7-21-14-8-11(15(19)20)5-6-13(14)16;/h5-6,8H,3-4,7H2,1-2H3,(H,17,18)(H,19,20);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGFZEARHINUOMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCCOC2=C(C=CC(=C2)C(=O)O)F.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClFN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2242751-53-5 | |
Record name | Acoramidis hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2242751535 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ACORAMIDIS HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VY9C88C2NV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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